molecular formula C5H8O3 B582396 2-(Oxetan-3-YL)acetic acid CAS No. 1310381-54-4

2-(Oxetan-3-YL)acetic acid

Cat. No. B582396
M. Wt: 116.116
InChI Key: FSJPCGQVHNWRGI-UHFFFAOYSA-N
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Description

“2-(Oxetan-3-YL)acetic acid” is a chemical compound with the CAS Number: 1310381-54-4 and a molecular weight of 116.12 . Its IUPAC name is 3-oxetanylacetic acid .


Synthesis Analysis

There are several papers that discuss the synthesis of oxetane derivatives . For instance, one study discusses the use of α,β−unsaturated ester 3, aza-Michael addition was carried out with heterocyclic aliphatic and heterocyclic aromatic amines for the formation of heterocyclic amino acid blocks .


Molecular Structure Analysis

The molecular structure of “2-(Oxetan-3-YL)acetic acid” is represented by the linear formula C5H8O3 . More detailed structural information can be found in databases like PubChem and ChemSpider .


Chemical Reactions Analysis

Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Oxetan-3-YL)acetic acid” can be found in databases like PubChem . It’s important to note that the specific properties of this compound may vary depending on its state (solid, liquid, gas) and the conditions under which it is studied.

Scientific Research Applications

  • Quantum Chemical Properties : A study by Bouklah et al. (2012) investigated the quantum-chemical properties of several compounds, including derivatives similar to 2-(Oxetan-3-YL)acetic acid, using Density Functional Theory (DFT). This research is significant for understanding the electronic properties such as HOMO and LUMO energies, which are crucial for applications in material science and molecular electronics (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).

  • Biological Activity : Salionov (2015) focused on the synthesis and study of acute toxicity of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are structurally related. These compounds exhibit various biological activities, including analgesic and anti-inflammatory effects, highlighting their potential in pharmaceutical applications (Salionov, 2015).

  • Asymmetric Synthesis : Dai et al. (2006) reported the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, demonstrating the stereoselective opening of oxetanes by hydrogen peroxide. This research is crucial for the synthesis of complex natural products and pharmaceuticals (Dai, Trullinger, Liu, & Dussault, 2006).

  • Antibacterial Activity : Čačić et al. (2009) explored the synthesis of thiazolidin-4-ones based on acetic acid derivatives. This work is significant for the development of new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).

  • HIV-1 Inhibition : Kessl et al. (2012) studied 2-(Quinolin-3-yl)-acetic-acid derivatives for their ability to inhibit HIV-1 integrase and viral replication. This research is important for the development of new antiretroviral drugs (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).

  • Synthesis of Spirocycles : Jones, Proud, & Sridharan (2016) described the synthesis of oxetane/azetidine containing spirocycles, highlighting the versatility of these structures in organic synthesis (Jones, Proud, & Sridharan, 2016).

  • Nanoparticle-Catalyzed Synthesis : Shakibaei, Ghahremanzadeh, & Bazgir (2013) developed a green method for synthesizing novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids using CuFe2O4 nanoparticles. This method is important for environmentally friendly chemical synthesis (Shakibaei, Ghahremanzadeh, & Bazgir, 2013).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling "2-(Oxetan-3-YL)acetic acid" . Personal protective equipment and chemical impermeable gloves should be used, and adequate ventilation should be ensured .

Future Directions

Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, have been increasingly exploited for their contrasting behaviors, driving numerous studies into the synthesis of new oxetane derivatives . This suggests that there is ongoing interest in the development of new methodologies for oxetane synthesis and incorporation, as well as in utilizing the reactivity of oxetanes in the synthesis of complex molecules .

properties

IUPAC Name

2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJPCGQVHNWRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716620
Record name (Oxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Oxetan-3-YL)acetic acid

CAS RN

1310381-54-4
Record name (Oxetan-3-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
JA Meredith, H Wallberg, L Vrang, S Oscarson… - European journal of …, 2010 - Elsevier
The synthesis and SAR of HIV-1 protease inhibitors containing novel P2 structural elements are presented. The inhibitors were designed having hydrogen bond accepting P2 …
Number of citations: 18 www.sciencedirect.com

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